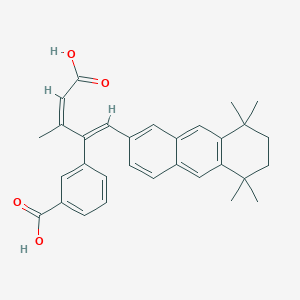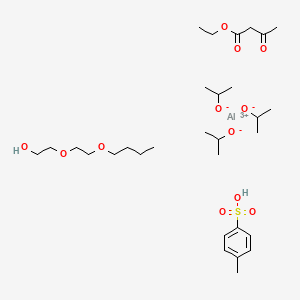
Aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is a complex chemical compound. This compound is formed through the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid. It is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid involves several steps:
Reaction of Butanoic Acid, 3-oxo-, Ethyl Ester with Aluminum Isopropoxide: This step involves the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide under controlled conditions to form an intermediate product.
Addition of 2-(2-butoxyethoxy)ethanol: The intermediate product is then reacted with 2-(2-butoxyethoxy)ethanol to form a more complex intermediate.
Reaction with p-Toluenesulfonic Acid: Finally, the complex intermediate is reacted with p-toluenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled temperature and pressure conditions. The reactions are monitored to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic Acid, 2-methyl-3-oxo-, Ethyl Ester: This compound has a similar structure but differs in the position of the methyl group.
Ethyl Acetoacetate: Another similar compound, which is used in similar applications but has different reactivity.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is unique due to its specific combination of reactants, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial and research applications.
Propriétés
Formule moléculaire |
C30H57AlO12S |
|---|---|
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate |
InChI |
InChI=1S/C8H18O3.C7H8O3S.C6H10O3.3C3H7O.Al/c1-2-3-5-10-7-8-11-6-4-9;1-6-2-4-7(5-3-6)11(8,9)10;1-3-9-6(8)4-5(2)7;3*1-3(2)4;/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10);3-4H2,1-2H3;3*3H,1-2H3;/q;;;3*-1;+3 |
Clé InChI |
SVVRQPPKNHWPJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCO.CCOC(=O)CC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



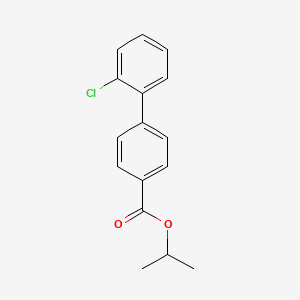
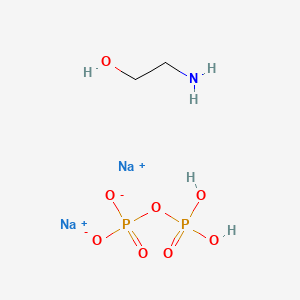
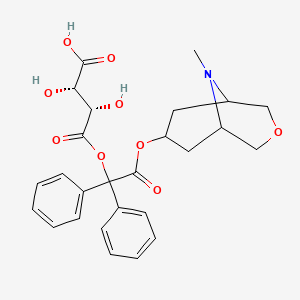
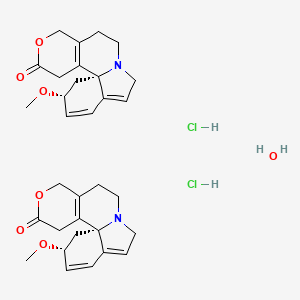
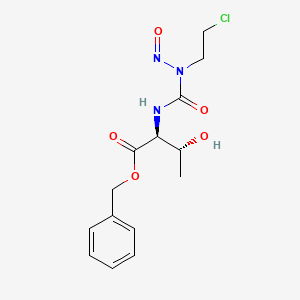


![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
